

# Spectroscopic Profile of Orsellinic Acid: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Orsellinic Acid

Cat. No.: B149530

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **orsellinic acid**, a key fungal metabolite and biosynthetic precursor to many natural products. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development for the identification and characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **orsellinic acid**.

### <sup>1</sup>H NMR Spectroscopic Data

Table 1: <sup>1</sup>H NMR Chemical Shift Assignments for **Orsellinic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.18	d, J=2.4 Hz	1H	H-5
6.13	d, J=2.4 Hz	1H	H-3
2.48	s	3H	-CH <sub>3</sub>

Solvent: CD<sub>3</sub>OD

## <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR Chemical Shift Assignments for **Orsellinic Acid**

Chemical Shift (δ) ppm	Assignment
175.3	-COOH
167.1	C-4
163.7	C-2
145.4	C-6
112.3	C-5
105.9	C-1
101.7	C-3
24.5	-CH <sub>3</sub>

Solvent: CD<sub>3</sub>OD

## Infrared (IR) Spectroscopic Data

Table 3: Characteristic IR Absorption Bands for **Orsellinic Acid**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3291	O-H stretch (phenolic)
1607, 1599	C=C stretch (aromatic)
1305	C-O stretch (acid)
1196, 1164	C-O stretch (phenol)

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **Orsellinic Acid**

Ion	m/z (observed)
[M-H] <sup>-</sup>	167
[M-H-CO <sub>2</sub> ] <sup>-</sup>	123

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the general experimental methodologies.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **orsellinic acid** was prepared in deuterated methanol (CD<sub>3</sub>OD).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a standard NMR spectrometer.
- **Data Acquisition:** Standard pulse sequences were used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** The IR spectrum was obtained from a solid sample. This is typically achieved by preparing a KBr (potassium bromide) pellet containing a small amount of the analyte or by depositing a thin film of the sample onto a salt plate.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer was used to record the spectrum.
- **Data Acquisition:** The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm<sup>-1</sup>).

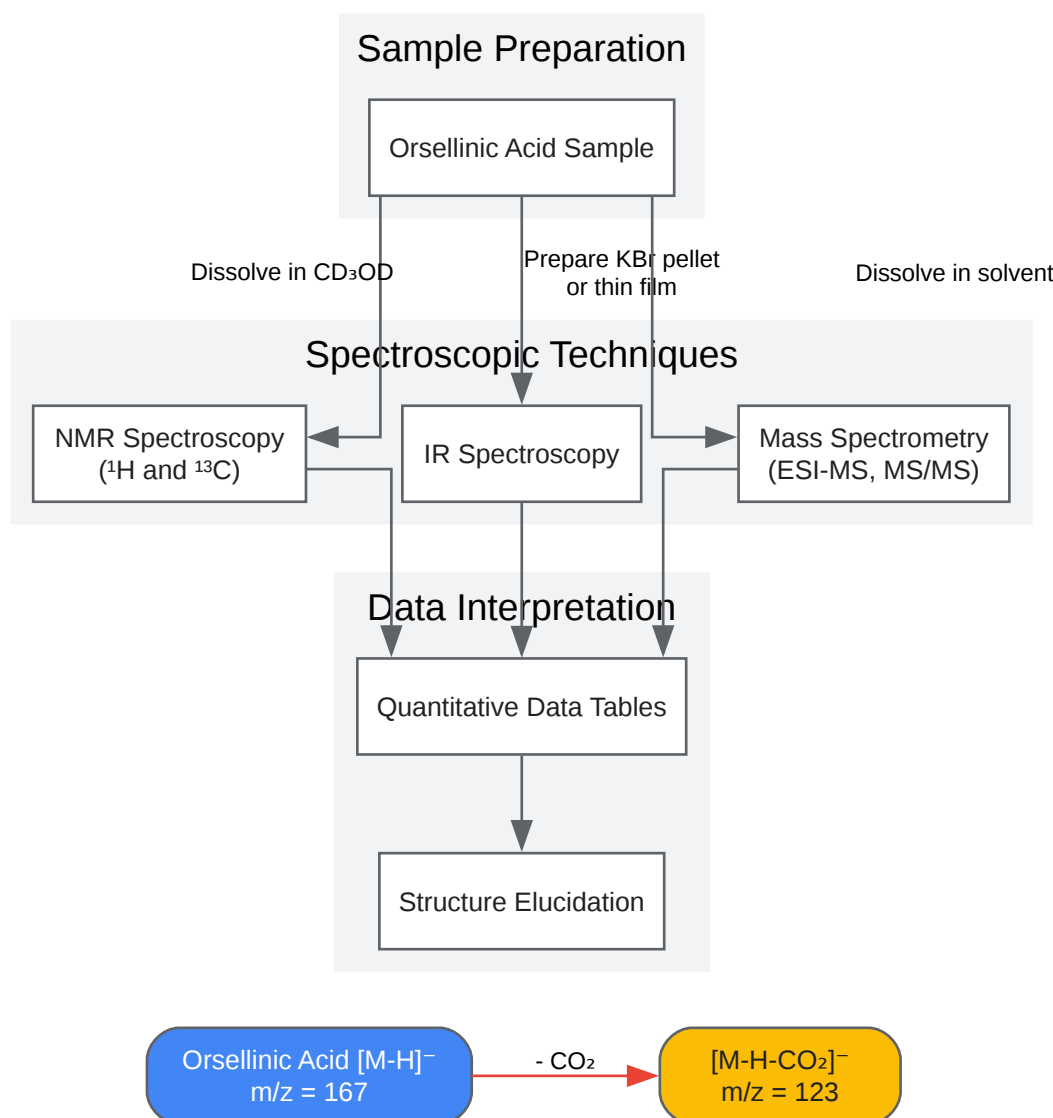
### Mass Spectrometry (MS)

- **Sample Preparation:** The sample was dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer.
- **Instrumentation:** Electrospray ionization (ESI) mass spectrometry was performed in negative ion mode. For fragmentation analysis, collision-induced dissociation tandem mass spectrometry (CID-MS/MS) was employed.
- **Data Acquisition:** The mass-to-charge ratio ( $m/z$ ) of the parent ion and its fragment ions were recorded. A collision energy of -30 eV was used to induce fragmentation of the deprotonated molecule  $[M-H]^-$ .<sup>[1]</sup>

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **orsellinic acid**.



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## References

- 1. researchgate.net [researchgate.net]

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Address: 3281 E Guasti Rd

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